molecular formula C8H6Cl2N2 B6355627 4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1638771-47-7

4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B6355627
M. Wt: 201.05 g/mol
InChI Key: XTQKFSGVCGUOTN-UHFFFAOYSA-N
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Description

4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular weight of 187.03 . Its IUPAC name is 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine . It is a solid substance stored in a refrigerator .


Synthesis Analysis

The synthesis of this compound involves the use of microwave technique . The yield was reported to be 71% as a yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4Cl2N2/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H, (H,10,11) . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 187.03 . The compound is stored in a refrigerator .

Scientific Research Applications

  • Synthesis of 4-Substituted 7-Azaindole Derivatives :

    • 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine serves as a building block for synthesizing 4-substituted 7-azaindole derivatives, which are valuable in medicinal chemistry (Figueroa‐Pérez et al., 2006).
  • Development of Nitrogen-Embedded Small Molecule Semiconducting Materials :

    • This compound contributes to the synthesis of novel nitrogen-embedded small molecules with applications in semiconducting materials, offering insights into their optical, electrochemical properties, and carrier transport properties (Zhou et al., 2019).
  • Synthesis of Antibacterial Compounds :

    • A study reports the synthesis of a series of compounds derived from 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine with antibacterial activity, highlighting its potential in developing new antibacterial agents (Toja et al., 1986).
  • Study of Interaction with Glycine Esters :

    • Research on the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters explores the potential for synthesizing biologically active compounds, indicating broad applicability in the field of pharmaceuticals (Zinchenko et al., 2018).
  • Synthesis of Novel Heterocyclic Compounds :

    • It is used in the synthesis of novel heterocyclic compounds, demonstrating its versatility in organic synthesis (Wang et al., 2006).
  • Characterization of Pyridine Derivatives :

    • Studies on the structural, optical, and junction characteristics of pyridine derivatives, synthesized using 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, show its application in material sciences and electronics (Zedan et al., 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

The future directions for this compound could involve further exploration of its potential activities against various types of receptors or enzymes, given that similar compounds have shown potent activities against FGFR1, 2, and 3 . Additionally, further studies could be conducted to explore its potential applications in various fields, such as medicine or materials science.

properties

IUPAC Name

4,6-dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2/c1-4-3-11-8-7(4)5(9)2-6(10)12-8/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQKFSGVCGUOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C(=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701234025
Record name 1H-Pyrrolo[2,3-b]pyridine, 4,6-dichloro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701234025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

CAS RN

1638771-47-7
Record name 1H-Pyrrolo[2,3-b]pyridine, 4,6-dichloro-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638771-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine, 4,6-dichloro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701234025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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